

Technical Support Center: Troubleshooting Co-elution of PAHs in Chromatography

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-Chlorophenanthrene

Cat. No.: B119892

[Get Quote](#)

Welcome to the Technical Support Center dedicated to resolving one of the most persistent challenges in analytical chemistry: the co-elution of Polycyclic Aromatic Hydrocarbons (PAHs) in chromatographic separations. This guide is designed for researchers, scientists, and drug development professionals who encounter these complex separation issues. Here, we will dissect the root causes of co-elution and provide actionable, field-proven troubleshooting strategies to enhance the resolution, accuracy, and reliability of your PAH analyses.

Troubleshooting Guide: Resolving Specific Co-elution Scenarios

This section addresses specific co-elution problems with detailed, step-by-step protocols and explains the scientific rationale behind each troubleshooting step.

Q1: What is peak co-elution and why is it a significant problem in PAH analysis?

A: Peak co-elution occurs when two or more distinct compounds elute from the chromatography column at the same or very similar retention times, leading to overlapping peaks in the chromatogram.^{[1][2]} This poses a major challenge in PAH analysis because many PAHs are isomers—molecules with the same molecular weight and similar physicochemical properties—making them inherently difficult to separate.^[1] Inaccurate quantification and false-positive identifications are common consequences of unresolved co-elution, which can be particularly problematic given the carcinogenic and mutagenic nature of many PAHs.^{[3][4]} For

instance, the US EPA lists 16 priority PAHs, and several, like chrysene and triphenylene, are notorious for co-eluting, potentially leading to an overestimation of the regulated compound's concentration.[\[5\]](#)

Q2: How can I confirm that I have a co-elution problem?

A: Identifying co-elution is the first critical step. Here are several methods to detect it:

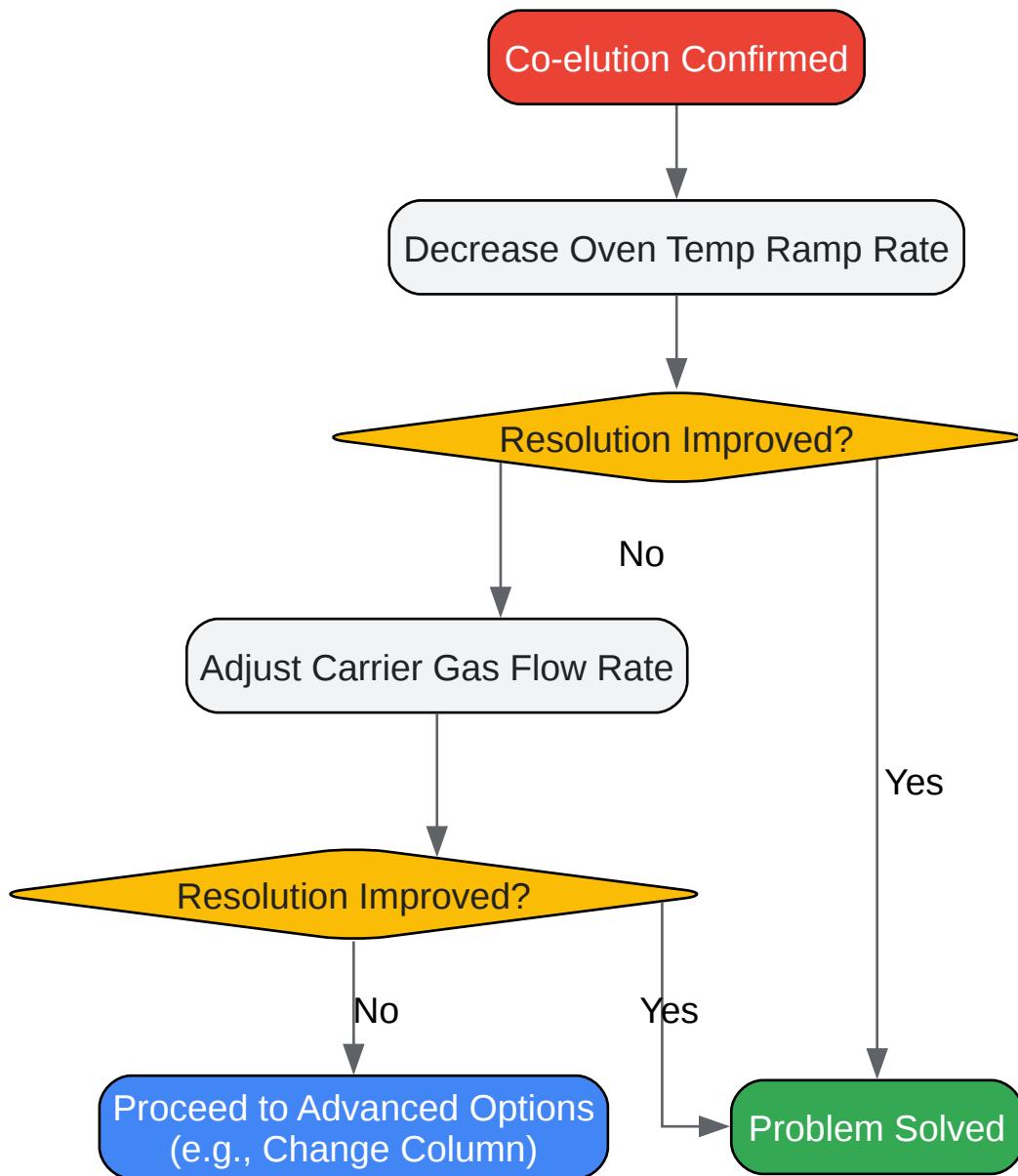
- Visual Inspection of Peak Shape: A pure chromatographic peak should be symmetrical and Gaussian-shaped. Asymmetrical peaks, particularly those with "shoulders" or split tops, are strong indicators of co-elution.[\[1\]](#)[\[2\]](#) A shoulder represents a sudden change in the peak's slope, unlike tailing, which is a more gradual exponential decline.[\[1\]](#)[\[2\]](#)
- Peak Purity Analysis with Diode Array Detector (DAD/PDA) in HPLC: A DAD or PDA detector acquires UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it signifies the presence of more than one compound.[\[1\]](#)[\[2\]](#)
- Mass Spectrometry (MS) Analysis: In both Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), you can examine the mass spectra across the peak. A change in the mass spectrum from the beginning to the end of the peak is a clear sign of co-eluting compounds.[\[1\]](#)[\[2\]](#) However, even with MS, isobaric compounds (isomers having the same mass) can be challenging to differentiate if they co-elute.[\[1\]](#)[\[6\]](#)

Q3: I've confirmed co-elution of critical PAH isomers (e.g., Benzo[b]fluoranthene and Benzo[k]fluoranthene) in my GC-MS analysis. What are my primary troubleshooting steps?

A: This is a classic and challenging separation. The initial approach should focus on optimizing your existing method before resorting to more drastic changes.

Step 1: Methodical Optimization of GC Oven Temperature Program

The temperature program directly influences analyte vapor pressure and partitioning behavior, which affects retention time and selectivity.[\[7\]](#)[\[8\]](#)


- Rationale: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can enhance the separation of closely eluting compounds.[8][9] This is because even small differences in volatility and structure can be exploited over a longer analysis time.
- Protocol:
 - Initial Condition: Note your current temperature program (e.g., 70°C hold for 1 min, then ramp at 20°C/min to 320°C).
 - Action: Decrease the ramp rate in the elution window of the co-eluting pair. For the benzo[b]fluoranthene and benzo[k]fluoranthene pair, which typically elutes later in the run, you might introduce a slower ramp (e.g., 5°C/min) in that specific temperature range.
 - Evaluation: Analyze the standard mixture with the new program. Look for increased separation between the target peaks. You may need to experiment with different ramp rates to find the optimal balance between resolution and analysis time.

Step 2: Adjust Carrier Gas Flow Rate (Linear Velocity)

The carrier gas flow rate affects both efficiency (peak sharpness) and the time available for analyte-stationary phase interaction.

- Rationale: While operating at the optimal linear velocity (as per the van Deemter equation) provides the highest efficiency, slightly decreasing the flow rate can sometimes improve the resolution of difficult pairs by allowing more time for partitioning to occur.
- Protocol:
 - Initial Condition: Record your current flow rate (e.g., 1.2 mL/min for Helium).
 - Action: Decrease the flow rate by 10-20% (e.g., to 1.0 mL/min).
 - Evaluation: Inject your PAH standard. Note that retention times will increase. Assess if the resolution between the critical pair has improved. Conversely, for some high-efficiency columns, increasing the linear velocity can sometimes improve separation without a significant loss in efficiency.[10]

Below is a troubleshooting workflow for these initial steps.

[Click to download full resolution via product page](#)

Caption: Initial GC troubleshooting workflow.

Q4: My HPLC method using a standard C18 column fails to separate Chrysene and Triphenylene. What should I do?

A: The co-elution of chrysene and triphenylene is a common issue on standard C18 phases because of their similar hydrophobicity. To resolve this, you need to introduce a different separation mechanism or enhance the existing one.

Step 1: Modify the Mobile Phase Composition

The choice of organic modifier in reversed-phase HPLC can significantly alter selectivity.[\[11\]](#)

- Rationale: Acetonitrile and methanol have different solvent properties. Acetonitrile can engage in π - π interactions with PAHs, which can sometimes compress the elution window for isomers. Methanol, being a protic solvent, interacts differently and can attenuate these π - π interactions less, often leading to greater selectivity between structural isomers on certain stationary phases.[\[12\]](#)
- Protocol:
 - Initial Condition: Assume a gradient with Acetonitrile/Water.
 - Action: Develop a new gradient method substituting methanol for acetonitrile. You may need to adjust the gradient profile and temperature to achieve a similar retention window. A good starting point is to use a gradient that reaches a higher final concentration of methanol than you used for acetonitrile.
 - Evaluation: Compare the chromatograms. Often, the elution order of some PAHs may change, and the resolution of the critical pair may improve.[\[13\]](#)

Step 2: Change the Stationary Phase Chemistry

If mobile phase optimization is insufficient, changing the column is the most effective solution.[\[14\]](#)

- Rationale: Standard C18 columns separate primarily based on hydrophobicity. Specialized "PAH" columns or columns with different chemistries introduce alternative separation mechanisms.
 - Polymeric C18 Phases: These are specifically designed for separating geometric isomers and can provide unique selectivity for PAHs.[\[4\]](#)

- Phenyl-Hexyl Phases: These columns offer π - π interactions between the phenyl groups on the stationary phase and the aromatic rings of the PAHs.[\[3\]](#)[\[12\]](#) This provides a shape-selective mechanism in addition to hydrophobicity, which is highly effective for separating isomers.
- Protocol:
 - Column Selection: Acquire a specialized PAH column (e.g., Agilent ZORBAX Eclipse PAH, HALO PAH) or a Phenyl-Hexyl column.[\[3\]](#)[\[15\]](#)
 - Method Development: Start with the manufacturer's recommended method or your original mobile phase conditions.
 - Optimization: Fine-tune the gradient, temperature, and flow rate as needed to achieve baseline separation of chrysene and triphenylene and all other target PAHs.

Column Type	Primary Separation Mechanism	Advantage for PAH Isomers	Common Co-eluting Pairs Resolved
Standard C18	Hydrophobicity	General-purpose, widely available.	Often fails with Chrysene/Triphenylene, Benzo[b/k]fluoranthenes.
Polymeric C18	Hydrophobicity + Shape Selectivity	Enhanced selectivity for geometric isomers. [4]	Good for Chrysene/Triphenylene.
Phenyl-Hexyl	Hydrophobicity + π - π Interactions	Exploits aromaticity for unique selectivity. [3] [12]	Excellent for many isomer pairs.
Ionic Liquid (GC)	Multiple (dipole, π - π , partitioning)	Offers a completely different selectivity profile compared to polysiloxane phases. [16]	Can resolve many pairs that co-elute on standard 5% phenyl columns. [16]

Table 1. Comparison of common stationary phases for PAH analysis.

Frequently Asked Questions (FAQs)

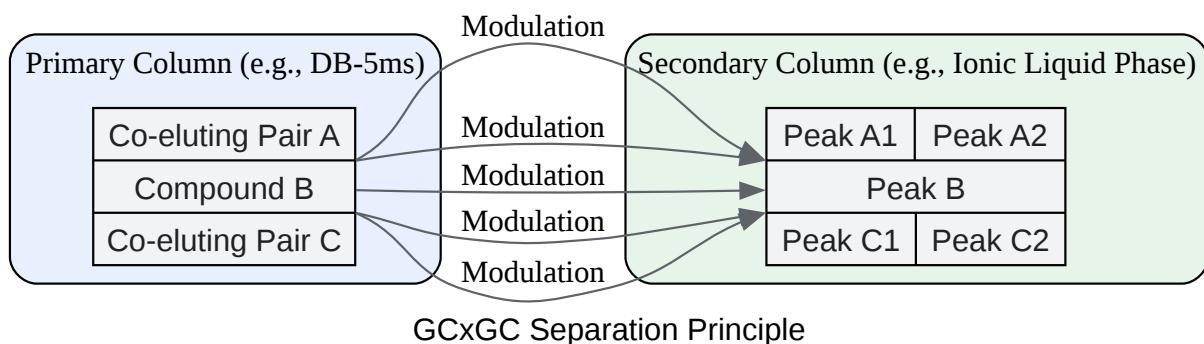
Q5: Can adjusting injection parameters help with co-elution in GC?

A: Yes, particularly the injection volume and technique. Overloading the column is a common cause of peak broadening and fronting, which collapses the separation between closely eluting peaks.[\[17\]](#)

- **Injection Volume:** If you are injecting a high concentration or large volume, try reducing it. For a standard 0.25 mm ID column, peak overload can begin as the mass on the column approaches 10 ng.[\[17\]](#)
- **Injection Technique:** Using a Programmable Temperature Vaporizer (PTV) inlet allows for techniques like large volume injection (LVI) with solvent venting.[\[18\]](#)[\[19\]](#) This can enhance sensitivity for trace analysis while ensuring a focused, narrow band of analytes is introduced to the column, which can improve resolution.[\[18\]](#)

Q6: Does column temperature play a role in HPLC separations of PAHs?

A: Absolutely. Temperature is a powerful tool for manipulating selectivity in HPLC.[\[20\]](#) For polymeric bonded phases often used in PAH columns, lowering the temperature can sometimes improve the resolution of critical pairs.[\[20\]](#) However, this is not a universal rule. It's always best to perform a temperature study (e.g., running the separation at 20°C, 25°C, and 30°C) to see how it affects the resolution of your specific co-eluting pair.


Q7: I am following a standard method (e.g., EPA 8270), but still see co-elution. Why?

A: Standard methods provide a robust framework, but they may not be optimized for every possible instrument configuration or sample matrix.[\[21\]](#)[\[22\]](#) Several factors can contribute to this:

- System Differences: The dimensions of your transfer lines, the specific geometry of your ion source (in MS), and system dwell volume (in HPLC) can all influence chromatography.[13]
- Column Aging: Over time, column performance degrades. The stationary phase can become contaminated or bleed, leading to loss of resolution.
- Matrix Effects: Complex sample matrices can introduce interfering compounds that co-elute with your target PAHs.[23] In such cases, improving the sample preparation and clean-up steps is crucial.[24]

Q8: What is two-dimensional gas chromatography (GCxGC) and can it solve my co-elution problems?

A: GCxGC is an advanced technique that uses two columns with different stationary phase chemistries connected in series. It provides a significant increase in separation power and is an excellent solution for extremely complex mixtures where co-elution is unavoidable in single-dimension GC.[25] The key is to use two columns that are as chemically different as possible (orthogonal), such as a non-polar phase followed by a more polar or shape-selective phase. [25] This approach can resolve numerous co-eluting isomers in a single run.[16]

[Click to download full resolution via product page](#)

Caption: Principle of GCxGC for resolving co-elution.

References

- Stevenson, P. G., Kayillo, S., Dennis, G. R., & Shalliker, R. A. (n.d.). Effects of π - π Interactions on the Separation of PAHs on Phenyl-Type Stationary Phases. Wiley Online

Library.

- MDPI. (n.d.). Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography.
- National Institutes of Health (NIH). (n.d.). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS.
- Agilent. (2008). Polycyclic Aromatic Hydrocarbon (PAH) Separations Using ZORBAX Eclipse PAH Columns – Analyses from Six to 24 PAHs.
- King Khalid University. (n.d.). Optimization of HPLC method for polycyclic aromatic hydrocarbons quantification in aqueous samples.
- National Institutes of Health (NIH). (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
- National Institutes of Health (NIH). (n.d.). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Element Lab Solutions. (n.d.). Dedicated HPLC and GC columns for PAH analysis.
- Diva-portal.org. (2016). Development of a Liquid Chromatography method to separate and fractionate EPA's 16 priority Polycyclic Aromatic Hydrocarbons (PAHs).
- Semantic Scholar. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbon Using Programmable Temperature Vaporization Inlet Couple with Gas Chromatography Mass Spectrometry.
- Agilent. (2009). High Throughput Method Development for PAHs using the Agilent 1290 Infinity LC system and a ZORBAX Eclipse PAH column.
- HALO Columns. (n.d.). PAH Analysis Solutions.
- Agilent. (2010). PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices.
- Restek. (2016). A quick evaluation of some disadvantages to performing semivolatiles analysis by EPA Method 8270D with splitless injection.
- Prime Scholars. (n.d.). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments.
- Phenomenex. (n.d.). Temperature Programming for Better GC Results.
- International Labmate. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature.
- International Journal of Science and Research Archive. (n.d.). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector.
- DTU Research Database. (2008). Optimization of Large Volume Injection for Improved Detection of Polycyclic Aromatic Hydrocarbons (PAH) in Mussels.

- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- EST Analytical. (n.d.). Large Volume Injection of Polycyclic Aromatic Hydrocarbons.
- MDPI. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications.
- Phenomenex. (n.d.). Improved Analysis of EPA Method 8270D on a Zebron™ ZB-SemiVolatiles Column.
- LECO Corporation. (n.d.). How to Resolve GC-MS Peak Overlap in High-Resolution Work.
- LCGC International. (n.d.). Temperature Programmed GC: Why Are All Those Peaks So Sharp?.
- Frontiers. (2021). Optimization of a Low Volume Extraction Method to Determine Polycyclic Aromatic Hydrocarbons in Aerosol Samples.
- US EPA. (1998). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
- Semantic Scholar. (n.d.). Separation and identification of polycyclic aromatic hydrocarbon isomers of molecular weight 302 in complex mixtures.
- YouTube. (n.d.). Co-Elution: How to Detect and Fix Overlapping Peaks.
- International Labmate. (n.d.). Impact of GC Parameters on The Separation.
- Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography.
- Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
- US EPA. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry.
- US EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry.
- National Institutes of Health (NIH). (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. diva-portal.org [diva-portal.org]
- 6. gcms.cz [gcms.cz]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. gcms.cz [gcms.cz]
- 9. Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector [journalijsra.com]
- 10. agilent.com [agilent.com]
- 11. longdom.org [longdom.org]
- 12. tandfonline.com [tandfonline.com]
- 13. agilent.com [agilent.com]
- 14. m.youtube.com [m.youtube.com]
- 15. halocolumns.com [halocolumns.com]
- 16. mdpi.com [mdpi.com]
- 17. Blogs | Restek [discover.restek.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. gcms.cz [gcms.cz]
- 20. agilent.com [agilent.com]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 23. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
- 25. Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC \times GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Co-elution of PAHs in Chromatography]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b119892#addressing-co-elution-issues-with-other-pahs-in-chromatography\]](https://www.benchchem.com/product/b119892#addressing-co-elution-issues-with-other-pahs-in-chromatography)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com